REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][C:7]([N+:11]([O-])=O)=[CH:6][CH:5]=2.NN>[Pd].C(O)C>[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][C:7]([NH2:11])=[CH:6][CH:5]=2
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a red-brown solid which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
CC=1NC2=CC=C(C=C2C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |